1-Benzyl-6-chloro-1H-indazole-3-carbonitrile
Overview
Description
1-Benzyl-6-chloro-1H-indazole-3-carbonitrile is a heterocyclic compound that features an indazole core structure. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a benzyl group at the first position and a chloro substituent at the sixth position of the indazole ring, along with a carbonitrile group at the third position, makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
The synthesis of 1-Benzyl-6-chloro-1H-indazole-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the corresponding aldehyde with cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
1-Benzyl-6-chloro-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonitrile group to an amine.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which can be useful for developing new heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-Benzyl-6-chloro-1H-indazole-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.
Biological Research: It is used as a probe to study biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential drug targets.
Chemical Biology: The compound serves as a tool for chemical biology studies, enabling researchers to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other valuable chemical compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-chloro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular pathways and targets can vary depending on the specific biological context and the nature of the substituents on the indazole ring.
Comparison with Similar Compounds
1-Benzyl-6-chloro-1H-indazole-3-carbonitrile can be compared with other indazole derivatives, such as:
1-Benzyl-1H-indazole-3-ol: This compound has a hydroxyl group instead of a carbonitrile group, which can significantly alter its chemical reactivity and biological activity.
6-Chloro-1H-indazole-3-carboxamide: The presence of a carboxamide group instead of a carbonitrile group can affect the compound’s solubility and interaction with biological targets.
1-Benzyl-2,3-dihydroindazol-3-one: The dihydroindazole structure introduces additional hydrogen atoms, which can influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged for various applications in research and industry.
Properties
IUPAC Name |
1-benzyl-6-chloroindazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-12-6-7-13-14(9-17)18-19(15(13)8-12)10-11-4-2-1-3-5-11/h1-8H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAGOJIRQLBUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)C(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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